Home > Products > Building Blocks P11407 > N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine
N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine - 98858-10-7

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Catalog Number: EVT-1750890
CAS Number: 98858-10-7
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[[(Hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-imidazo[4,5-b]pyridin-2-amine (1)

    1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

    • Compound Description: This compound is a potent cAMP PDE III inhibitor with activity in the nanomolar range. []

    4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

    • Compound Description: GSK690693 is a potent, ATP-competitive, pan-AKT kinase inhibitor with nanomolar IC50 values against AKT isoforms 1, 2, and 3. It exhibits antitumor activity in vivo by inhibiting the phosphorylation of GSK3β and tumor growth in human breast carcinoma xenografts. []

    (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

    • Compound Description: JNJ 54166060 is a potent P2X7 receptor antagonist. It displays good oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins, and a unique CYP profile with regioselective inhibition of midazolam CYP3A metabolism. []

    4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

    • Compound Description: SB-772077-B is a potent aminofurazan-based Rho kinase inhibitor that decreases pulmonary and systemic arterial pressures. It shows efficacy in attenuating monocrotaline-induced pulmonary hypertension in rats. []

    (±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl) propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

    • Compound Description: SN003 is a small-molecule corticotropin-releasing factor 1 (CRF1) receptor antagonist. It demonstrates high affinity and selectivity for CRF1 receptors, inhibiting CRF-induced cAMP accumulation and adrenocorticotropin hormone release. [, ]

    N-{(1S)-1-(3-Fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

    • Compound Description: PF-232798 is a potent and orally bioavailable CCR5 antagonist, demonstrating efficacy against HIV, including a maraviroc-resistant strain. Its improved absorption profile over maraviroc makes it a promising candidate for HIV treatment. []

    1H-Imidazo[4,5-c]quinolin-4-amine derivatives

    • Compound Description: These compounds act as A3 adenosine receptor (A3AR) positive allosteric modulators (PAMs). Their potential lies in treating inflammatory diseases and liver conditions. Examples include the hydrophobic 2-cyclohept-4-enyl-N-3,4-dichlorophenyl derivative (MRS7788 18) and the 2-heptan-4-yl-N-4-iodophenyl derivative (MRS8054 39), both demonstrating oral bioavailability in rats. [, ]

    2-Methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine-4-amine

    • Compound Description: This compound acts as a cytokine biosynthesis stimulator. [, ]

    5-Butyl-1-methyl-1H-imidazo[4,5-c]quinolin-4(5H)-one (KF15570)

    • Compound Description: This compound demonstrates potent bronchodilator activity, surpassing aminophylline in effectiveness against antigen-induced bronchoconstriction in guinea pigs, with fewer cardiac and CNS side effects compared to theophylline. []

    1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea & N-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)benzenesulfonamide

    • Compound Description: These two compounds are structurally characterized for their crystallographic properties. [, ]

    N-pivaloxy-2-amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (1b)

    • Compound Description: This ester derivative of the food-derived heterocyclic amine (HCA) carcinogen 2-amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (PhIP) decomposes rapidly in aqueous solution. Studies on its decomposition suggest the formation of a singlet nitrenium ion intermediate, which can react with nucleophiles like azide. The mutagenicity of PhIP and other HCAs has been correlated with the selectivity of their corresponding nitrenium ions. []

    2-Hydroxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium-4-yl)benzoate monohydrate

    • Compound Description: This compound is a zwitterion featuring a tetrahydropyridine ring fused to the imidazole moiety. []

    1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine

    • Compound Description: This compound is structurally characterized by its planar 1H-imidazo[4,5-c]quinoline ring system and an intramolecular C—H⋯N hydrogen bond. []

    6-Bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one

    • Compound Description: This compound features a bromine substituent at the 6-position and two (1,3-dioxolan-2-yl)methyl groups attached to the nitrogen atoms adjacent to the carbonyl group of the imidazopyridine ring system. []

    6-Butylamino-1,3-dihydro-2H-imidazo[4,5-c]-pyridin-2-one (7)

    • Compound Description: This compound is synthesized from 4-aminopyridine through a series of reactions, including protection as alkyl carbamates, nitration, substitution, and cyclization. []

    1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine

    • Compound Description: This compound acts as a selective TLR7 agonist, inducing significant IFN-α production in human PBMCs with minimal pro-inflammatory cytokine induction. []

    N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974)

    • Compound Description: MK-0974 is a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. It shows promise for treating migraines due to its favorable pharmacokinetic profile and efficacy in preclinical models. []

    6-amino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one methanesulfonate (Dezaguanine mesylate)

    • Compound Description: This compound is a new antitumor agent labeled with carbon-14 at the 2-position. []

    2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H- imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2- yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines

    • Compound Description: These are two series of compounds synthesized from the reaction of 2-(chloromethyl)-1H-imidazo[4,5-b]pyridine with various reagents. []

    (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib)

    • Compound Description: Volitinib is a potent and selective c-Met inhibitor currently undergoing clinical development for cancer treatment. It exhibits favorable pharmacokinetic properties and demonstrates good antitumor activity in xenograft models. []

    3-(3-tert-Butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)

    • Compound Description: Compound 25 is a potent and selective p38 MAP kinase inhibitor. It demonstrates superior suppression of TNF-α production in human whole blood cells and significant in vivo efficacy in a rat model of collagen-induced arthritis. []

    2-Butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5- (N,N-diethylacetamide) (14u)

    • Compound Description: This compound is a potent non-peptide angiotensin II receptor antagonist with in vitro potency surpassing that of losartan. []
    • Compound Description: These compounds readily react with various nucleophiles in the presence of MnO2 to yield substituted 2H-azabenzimidazoles or 2,3-dihydro-1H-azabenzimidazoles via Michael addition. These reactions highlight the versatility of these spiro compounds as intermediates for synthesizing diverse heterocyclic systems, potentially with pharmaceutical applications. []

    Bis(acetato-κO)bis­{2-[4-(pyridin-2-yl)phen­yl]-1H-imidazo[4,5-f][1,10]phenanthroline-κ2N,N′}cadmium(II)

    • Compound Description: This cadmium(II) complex features two acetate ligands and two 2-[4-(pyridin-2-yl)phen­yl]-1H-imidazo[4,5-f][1,10]phenanthroline ligands coordinating to the central cadmium ion. []
    • Compound Description: These eight imidazole-based compounds were synthesized and characterized to study the influence of electronic and steric factors on the donor-acceptor properties of the imidazole ring within the context of 1H-imidazo[4,5-f][1,10]phenanthroline frameworks. The study highlighted the importance of electron density modulation at the 2-position of the imidazole ring for influencing its donor capacity. []

    2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile

    • Compound Description: This compound exhibits potent PI3K/mTOR dual inhibitory activity and shows promise as an anticancer agent due to its significant in vitro and in vivo antitumor efficacy and favorable pharmacokinetic properties. []
    Overview

    N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine is a heterocyclic compound characterized by its unique structure, which includes an imidazole ring fused with a pyridine moiety. This compound belongs to the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The compound's IUPAC name is N-methyl-1H-imidazo[4,5-c]pyridin-4-amine, and it has the chemical formula C7H8N4C_7H_8N_4 with a CAS number of 98858-10-7 .

    Synthesis Analysis

    Methods

    The synthesis of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine typically involves the reaction of 2,3-diaminopyridine with various methylating agents. A common method includes using methyl iodide in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. This reaction allows for the methylation of the amine group, resulting in the desired product.

    Technical Details

    For industrial production, continuous flow reactors are often employed to ensure consistent quality and yield. Catalysts such as palladium on carbon may be used to enhance the reaction's efficiency and selectivity. The process can be optimized by adjusting parameters such as temperature and pressure to improve yields and reduce by-products .

    Molecular Structure Analysis

    Structure

    N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine features a fused ring system consisting of an imidazole and a pyridine ring. The molecular structure can be represented as follows:

    InChI InChI 1S C7H8N4 c1 8 7 6 5 2 3 9 7 10 4 11 6 h2 4H 1H3 H 8 9 H 10 11 \text{InChI }\text{InChI 1S C7H8N4 c1 8 7 6 5 2 3 9 7 10 4 11 6 h2 4H 1H3 H 8 9 H 10 11 }

    Data

    The InChI Key for this compound is HYPBCFYXQPRGHA-UHFFFAOYSA-N. The molecular weight is approximately 148.17 g/mol .

    Chemical Reactions Analysis

    Reactions

    N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form N-oxide derivatives.

    Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to yield corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common; halogenated derivatives can be formed using reagents like thionyl chloride or methyl iodide.

    Technical Details

    The following reagents are commonly used in these reactions:

    • Oxidation: Hydrogen peroxide, potassium permanganate.
    • Reduction: Sodium borohydride, lithium aluminum hydride.
    • Substitution: Thionyl chloride, methyl iodide.

    These reactions lead to various products including N-oxide derivatives and halogenated compounds .

    Mechanism of Action

    N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine acts primarily through its interaction with specific molecular targets such as GABA A receptors. By binding to these receptors, it modulates neurotransmitter activity which can lead to various physiological effects including anxiolytic and sedative properties. This mechanism underlies its potential therapeutic applications in treating central nervous system disorders .

    Physical and Chemical Properties Analysis

    Physical Properties

    N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine is typically a solid at room temperature. Its melting point ranges from approximately 150 °C to 155 °C depending on purity and specific synthesis conditions.

    Chemical Properties

    The compound exhibits solubility in polar solvents such as dimethylformamide and dimethyl sulfoxide but is less soluble in non-polar solvents. Its stability can be influenced by factors such as pH and exposure to light or heat.

    Relevant data include:

    • Molecular Weight: 148.17 g/mol
    • Boiling Point: Not extensively documented but expected to be higher than typical organic compounds due to its heterocyclic structure.

    These properties make it suitable for various applications in both laboratory and industrial settings .

    Applications

    N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential as a GABA A receptor agonist, which influences neurotransmission.

    Medicine: It is explored for therapeutic potential in treating central nervous system disorders, cancer, and inflammation.

    Industry: N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine is utilized in developing novel materials and catalysts due to its unique chemical properties .

    Synthetic Methodologies for N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine Derivatives

    Heterocyclic Ring Formation Strategies

    Cyclocondensation Approaches Using Ortho-Ester Intermediates

    The construction of the imidazo[4,5-c]pyridine core typically begins with ortho-diaminopyridine precursors subjected to cyclocondensation reactions. Ethyl cyanoacetate serves as a versatile carbon source in these transformations, facilitating ring closure under elevated temperatures (185°C) to yield the fundamental bicyclic scaffold. This method produces 2-cyanomethylimidazo[4,5-b]pyridine intermediates as key precursors for subsequent functionalization toward the [4,5-c] isomers through positional isomerization or oxidation strategies. Reaction yields typically range from moderate to good (45-65%), with the exact yield being highly dependent on the electronic properties of substituents on the diaminopyridine starting materials. The reaction proceeds via nucleophilic attack of the diamine on the electrophilic carbonyl carbon, followed by dehydration and tautomerization [1] [4].

    Alternative cyclization pathways employ triethylorthoformate as a one-carbon synthon in acidic media. This approach efficiently constructs the imidazole ring fused to the pyridine system through condensation with 3,4-diaminopyridine derivatives. The reaction demonstrates excellent functional group tolerance for electron-donating and electron-withdrawing substituents at the pyridine C5 and C6 positions. Critical parameters for optimization include reaction temperature (typically 80-120°C), acid catalyst concentration (p-toluenesulfonic acid or acetic acid), and stoichiometric control of orthoester [1] [5].

    Table 1: Cyclocondensation Approaches for Imidazo[4,5-c]pyridine Core Synthesis

    Carbon SourceReaction ConditionsCatalyst/AdditiveYield Range (%)Key Intermediate
    Ethyl cyanoacetate185°C, 3-5 hoursNone45-65%2-Cyanomethylimidazo[4,5-b]pyridine
    TriethylorthoformateReflux, 6-8 hoursConc. HCl60-75%1H-imidazo[4,5-c]pyridine
    N,N-DMF dimethylacetal120°C, sealed tubeNa₂S₂O₅58-94%2-Formylimidazo[4,5-b]pyridine
    Benzaldehyde derivativesDMSO, 100°CNa₂S₂O₅70-85%2-Arylimidazo[4,5-c]pyridine

    Metal-Catalyzed Annulation Reactions for Imidazo-Pyridine Core Assembly

    Transition metal catalysis enables efficient construction of the imidazo[4,5-c]pyridine core under milder conditions than traditional cyclocondensation. Copper(I) iodide-catalyzed aerobic oxidative coupling represents a particularly valuable method, facilitating the reaction between 3,4-diaminopyridines and carbonyl compounds. This approach employs molecular oxygen as a green oxidant, generating water as the sole byproduct. The catalytic system (typically 5-10 mol% CuI) operates effectively in DMSO or DMF at 80-100°C, providing yields of 70-90% across diverse substrates [3] [9].

    Palladium-catalyzed methodologies offer complementary routes, particularly for introducing carbon substituents during ring formation. Microwave-assisted Pd(OAc)₂-catalyzed three-component reactions enable rapid assembly of 2,3-disubstituted imidazo[4,5-c]pyridines from aminopyridines, aldehydes, and terminal alkynes. This domino process combines C-H activation, alkyne insertion, and cyclization within 30-60 minutes under microwave irradiation (120°C), significantly reducing reaction times compared to conventional heating. The method achieves excellent atom economy and functional group compatibility, accommodating aryl, heteroaryl, and alkyl substituents [3] [9].

    Table 2: Metal-Catalyzed Annulation Approaches for Core Synthesis

    Catalyst SystemSubstrate ScopeReaction ConditionsYield Range (%)Key Advantage
    CuI (10 mol%)/O₂Aryl ketones, alkenyl ketonesDMSO, 100°C, 12h75-92%Broad functional group tolerance
    Pd(OAc)₂ (5 mol%)Aldehydes, terminal alkynesMicrowave, 120°C, 30 min80-95%Three-component coupling
    FeCl₃ (15 mol%)2-Methyl-nitroolefinsEthanol, reflux, 5h65-85%Low-cost catalyst
    CuI-NaHSO₄·SiO₂Aldehydes, terminal alkynesToluene, reflux, 8h85-95%Recyclable catalyst system

    Functionalization at Key Positions

    N-Methylation Techniques for Imidazole Nitrogen Optimization

    Selective N-methylation at the imidazole ring nitrogen (N1 position) presents significant synthetic challenges due to the potential for overalkylation and competitive pyridine nitrogen quaternization. The most effective strategy employs methyl iodide as the alkylating agent in dimethylformamide (DMF) with carefully controlled stoichiometry (1.1 equivalents) at 0°C to room temperature. This protocol minimizes di-methylation and quaternary salt formation, typically achieving 60-75% yields of the desired N1-methylated products. The reaction progress is monitored by the appearance of characteristic methyl proton signals at 3.97-3.95 ppm in ¹H NMR spectroscopy, confirming selective alkylation at the imidazole nitrogen rather than the pyridine nitrogen [4] [5].

    Alternative methylation approaches utilize dimethyl sulfate in the presence of silver(I) oxide, which promotes selective N-alkylation through a silver-assisted coordination mechanism. This method proves particularly valuable for substrates containing acid-sensitive functional groups. Phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH solution, CH₂Cl₂) offers another viable pathway for N-methylation, enabling efficient reactions at ambient temperature (25-30°C) with reduced formation of byproducts. These methods typically achieve moderate yields (50-65%) but offer complementary selectivity profiles for complex substrates [4] [8].

    Table 3: N-Methylation Methods for Imidazo[4,5-c]pyridine Derivatives

    Methylating AgentBase/CatalystReaction ConditionsYield (%)Selectivity (N1:N3)
    Methyl iodideK₂CO₃DMF, 0°C to RT, 6h60-75%9:1
    Dimethyl sulfateAg₂OAcetonitrile, 60°C, 4h55-65%>20:1
    Methyl iodideTBA-Br, 50% NaOHCH₂Cl₂, RT, 12h50-60%5:1
    Trimethyloxonium tetrafluoroborate2,6-Di-tert-butylpyridineDCM, 0°C, 1h45-55%>20:1

    Directed C-H Activation for 4-Amine Substitution Patterns

    The introduction of the 4-amine functionality employs both transition metal-catalyzed C-H amination and classical nucleophilic substitution approaches. Palladium-catalyzed C-N coupling represents the most versatile method for installing diverse amine substituents at the C4 position, particularly for electron-deficient imidazo[4,5-c]pyridine systems. This approach utilizes Pd₂(dba)₃/Xantphos catalyst systems with cesium carbonate as base in dioxane at 80-100°C, efficiently converting 4-chloro derivatives to the corresponding 4-amine products in 70-90% yield. The methodology accommodates primary and secondary alkylamines, anilines, and heterocyclic amines with excellent functional group tolerance [4] [5].

    For unactivated positions, directed ortho-metalation strategies enable regioselective functionalization. The Pinner reaction provides a classical two-step approach for converting 4-cyano derivatives to amidino-substituted imidazo[4,5-c]pyridines. This transformation proceeds through an imino ester intermediate formed by alcoholysis of the nitrile group under acidic conditions (HCl/2-methoxyethanol), followed by treatment with various amines to yield mono- or disubstituted amidines. The reaction progress is effectively monitored by infrared spectroscopy, tracking the disappearance of the nitrile stretch at 2200-2250 cm⁻¹ and appearance of the imino ester C=N stretch at 1650-1700 cm⁻¹ [4].

    Green Chemistry Innovations

    Solvent-Free Microwave-Assisted Synthesis Protocols

    Microwave irradiation has revolutionized the synthesis of imidazo[4,5-c]pyridine derivatives by dramatically reducing reaction times and improving energy efficiency. Solvent-free conditions are particularly advantageous, eliminating volatile organic compounds while enhancing reaction selectivity. Under microwave irradiation (300-500 W), cyclocondensation reactions between 3,4-diaminopyridines and carbonyl compounds complete within 5-15 minutes instead of hours required under conventional heating, with yields typically improved by 15-25%. This technique demonstrates excellent compatibility with diverse aldehydes and ketones, including sterically hindered and deactivated carbonyl compounds [3] [9].

    Ultrasound-assisted C-H functionalization provides another environmentally benign approach, employing KI/tert-butyl hydroperoxide catalytic systems in aqueous media. This metal-free methodology facilitates imidazo[4,5-c]pyridine formation at room temperature within 30-90 minutes, achieving yields of 75-90% while avoiding toxic transition metals. The cavitation effect enhances mass transfer and reaction efficiency, particularly for water-insoluble substrates. These methodologies significantly improve E-factors (environmental factor) and process mass intensity (PMI) compared to conventional synthetic routes [3].

    Table 5: Green Synthesis Methodologies for Imidazo[4,5-c]pyridine Derivatives

    MethodConditionsReaction TimeYield (%)Environmental Advantages
    Microwave cyclocondensationSolvent-free, 300W, 140°C5-15 min85-95%Solvent elimination, energy reduction
    Ultrasound-assisted cyclizationH₂O, KI/TBHP, 40kHz30-90 min75-90%Aqueous medium, metal-free
    Mechanochemical grindingBall-mill, K₂CO₃, RT45-60 min70-85%Solvent-free, ambient temperature
    Photocatalytic oxidationRu(bpy)₃Cl₂, air, blue LEDs4-8h60-80%Oxygen as oxidant, visible light activation

    Biocatalytic Approaches for Enantioselective Derivative Production

    Biocatalytic strategies enable asymmetric synthesis of chiral imidazo[4,5-c]pyridine derivatives, particularly important for pharmaceutical applications where enantiopurity impacts biological activity. Lipases (e.g., Candida antarctica lipase B) and ketoreductases demonstrate remarkable efficiency in kinetic resolution of racemic alcohols and desymmetrization of prochiral ketone precursors related to imidazo[4,5-c]pyridine scaffolds. These enzymatic transformations typically proceed in aqueous buffers or green solvents (tert-butanol, propylene glycol) at 25-40°C, achieving enantiomeric excesses (ee) >95% with high chemoselectivity [1] [9].

    Whole-cell biocatalysis using engineered Escherichia coli expressing recombinant enzymes offers efficient platforms for enantioselective amination. Transaminase-mediated amination of imidazo[4,5-c]pyridinyl ketones provides access to chiral amines with ee values exceeding 90%. Recent advances focus on enzyme engineering through directed evolution to enhance activity toward these heterocyclic substrates. Biocatalytic cascades combining multiple enzymatic steps enable the synthesis of complex imidazo[4,5-c]pyridine derivatives from simple building blocks in one-pot processes, significantly reducing purification requirements and improving overall atom economy [1] [9].

    Table 6: Biocatalytic Approaches for Chiral Imidazo[4,5-c]pyridine Derivatives

    BiocatalystReaction TypeSubstrateee (%)Productivity (g/L/day)
    Candida antarctica lipase BKinetic resolutionRacemic alcohols>99%50-100
    Engineered transaminaseReductive aminationImidazolyl ketones90-95%20-50
    Ketoreductase KRED-110Asymmetric reductionProchiral ketones95-98%100-150
    Imine reductaseReductive aminationCarbonyl + amine85-92%30-60

    Properties

    CAS Number

    98858-10-7

    Product Name

    N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

    IUPAC Name

    N-methyl-1H-imidazo[4,5-c]pyridin-4-amine

    Molecular Formula

    C7H8N4

    Molecular Weight

    148.17 g/mol

    InChI

    InChI=1S/C7H8N4/c1-8-7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,8,9)(H,10,11)

    InChI Key

    HYPBCFYXQPRGHA-UHFFFAOYSA-N

    SMILES

    CNC1=NC=CC2=C1N=CN2

    Canonical SMILES

    CNC1=NC=CC2=C1N=CN2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.